molecular formula C16H14N2O3S B5982119 2-({6-METHYL-3-OXO-1H,3H-FURO[3,4-C]PYRIDIN-4-YL}SULFANYL)-N-PHENYLACETAMIDE

2-({6-METHYL-3-OXO-1H,3H-FURO[3,4-C]PYRIDIN-4-YL}SULFANYL)-N-PHENYLACETAMIDE

Cat. No.: B5982119
M. Wt: 314.4 g/mol
InChI Key: HTBZFOKFWIMFAH-UHFFFAOYSA-N
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Description

2-({6-METHYL-3-OXO-1H,3H-FURO[3,4-C]PYRIDIN-4-YL}SULFANYL)-N-PHENYLACETAMIDE is a complex organic compound that features a furo[3,4-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-METHYL-3-OXO-1H,3H-FURO[3,4-C]PYRIDIN-4-YL}SULFANYL)-N-PHENYLACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 6-methyl-3-oxo-1H,3H-furo[3,4-c]pyridine with a thiol derivative, followed by acylation with phenylacetyl chloride. The reaction conditions often require the use of a base such as triethylamine and an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-({6-METHYL-3-OXO-1H,3H-FURO[3,4-C]PYRIDIN-4-YL}SULFANYL)-N-PHENYLACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-({6-METHYL-3-OXO-1H,3H-FURO[3,4-C]PYRIDIN-4-YL}SULFANYL)-N-PHENYLACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({6-METHYL-3-OXO-1H,3H-FURO[3,4-C]PYRIDIN-4-YL}SULFANYL)-N-PHENYLACETAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-({6-METHYL-3-OXO-1H,3H-FURO[3,4-C]PYRIDIN-4-YL}SULFANYL)-N-METHYLACETAMIDE
  • 2-({6-METHYL-3-OXO-1H,3H-FURO[3,4-C]PYRIDIN-4-YL}SULFANYL)-N-ETHYLACETAMIDE

Uniqueness

2-({6-METHYL-3-OXO-1H,3H-FURO[3,4-C]PYRIDIN-4-YL}SULFANYL)-N-PHENYLACETAMIDE is unique due to its specific structural features, such as the furo[3,4-c]pyridine core and the phenylacetamide moiety. These structural elements contribute to its distinct chemical reactivity and biological activity .

Properties

IUPAC Name

2-[(6-methyl-3-oxo-1H-furo[3,4-c]pyridin-4-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-10-7-11-8-21-16(20)14(11)15(17-10)22-9-13(19)18-12-5-3-2-4-6-12/h2-7H,8-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBZFOKFWIMFAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=N1)SCC(=O)NC3=CC=CC=C3)C(=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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